molecular formula C8H14O4 B046319 (E)-Ethyl 4,4-dimethoxybut-2-enoate CAS No. 114736-25-3

(E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No. B046319
M. Wt: 174.19 g/mol
InChI Key: SIRJFJKWVNTUKV-AATRIKPKSA-N
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Patent
US08058425B2

Procedure details

Dissolve dimethoxyacetaldehyde (97 g, 0.635 mol, 60% in water) and triethylphosphonoacetate (142 g, 0.633 mmol) in 7:1 tetrahydrofuran:water. Add potassium carbonate (100 g, 0.723 mole) and stir for 4 hours at room temperature. Pour the reaction into ethyl acetate (500 ml) and wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a clear oil.
Quantity
97 g
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH:4]=O.O.C(=O)([O-])[O-].[K+].[K+].[C:15]([O:18][CH2:19][CH3:20])(=[O:17])[CH3:16]>O1CCCC1>[CH3:7][O:6][CH:3]([O:2][CH3:1])[CH:4]=[CH:16][C:15]([O:18][CH2:19][CH3:20])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
COC(C=O)OC
Name
triethylphosphonoacetate
Quantity
142 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC(=O)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.